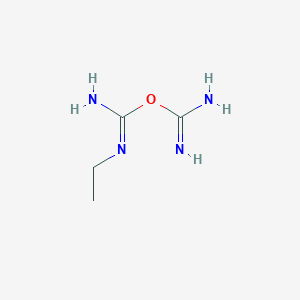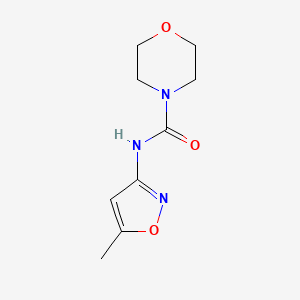
n-Ethyldicarbonimidic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyldicarbonimidic diamide: (chemical formula:
C4H9N3O2
) is a compound with the following properties:Molecular Formula: C4H9N3O2
Average Mass: 131.133 Da
Monoisotopic Mass: 131.069473 Da
ChemSpider ID: 222189
Preparation Methods
Synthetic Routes: The synthetic routes for n-Ethyldicarbonimidic diamide involve the reaction of appropriate starting materials. Unfortunately, specific synthetic methods are not widely documented in the literature.
Industrial Production: Industrial production methods for this compound are also scarce. Researchers and manufacturers typically focus on more common and commercially relevant compounds.
Chemical Reactions Analysis
Reactivity: N-Ethyldicarbonimidic diamide may undergo various chemical reactions, including:
Oxidation: Potential oxidation reactions.
Reduction: Possible reduction reactions.
Substitution: Substitution reactions involving functional groups.
Common Reagents and Conditions: Specific reagents and conditions for these reactions remain elusive due to limited research. standard organic chemistry reagents (such as oxidizing agents, reducing agents, and nucleophiles) would likely play a role.
Major Products: The major products formed from these reactions would depend on the specific reaction type and conditions. Further experimental studies are needed to elucidate these details.
Scientific Research Applications
N-Ethyldicarbonimidic diamide’s applications span various scientific fields:
Chemistry: Potential use as a building block in organic synthesis.
Biology: Investigating its interactions with biomolecules.
Medicine: Exploring its pharmacological properties.
Industry: Limited applications due to its rarity.
Mechanism of Action
The exact mechanism by which n-Ethyldicarbonimidic diamide exerts its effects remains unknown. Further research is necessary to identify molecular targets and pathways involved.
Comparison with Similar Compounds
N-Ethyldicarbonimidic diamide is unique due to its scarcity and lack of extensive research. Similar compounds are rarely reported, making direct comparisons challenging.
Properties
Molecular Formula |
C4H10N4O |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
carbamimidoyl N'-ethylcarbamimidate |
InChI |
InChI=1S/C4H10N4O/c1-2-8-4(7)9-3(5)6/h2H2,1H3,(H3,5,6)(H2,7,8) |
InChI Key |
ROLSCACPUJFHBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(N)OC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B12125397.png)
![4-methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12125407.png)

![N-(2-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12125417.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B12125424.png)
![2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol](/img/structure/B12125427.png)
![Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]-](/img/structure/B12125437.png)



![2-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125450.png)
![2-[(2-Methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B12125458.png)
![2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125466.png)
